8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol
CAS No.: 2098023-86-8
Cat. No.: VC3132274
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098023-86-8 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9-trien-12-one |
| Standard InChI | InChI=1S/C9H9N3O/c13-9-8-6-2-1-3-7(6)11-12(8)5-4-10-9/h4-5H,1-3H2,(H,10,13) |
| Standard InChI Key | KXIIBCXLLMFGRP-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=O)NC=CN3N=C2C1 |
| Canonical SMILES | C1CC2=C3C(=O)NC=CN3N=C2C1 |
Introduction
Chemical Identity and Physical Properties
8,9-dihydro-7H-cyclopenta pyrazolo[1,5-a]pyrazin-1-ol (CAS No.: 2098023-86-8) is a heterocyclic compound containing a fused ring system with a pyrazolo[1,5-a]pyrazine core connected to a cyclopentane moiety. This complex structure contributes to its potential for diverse biological activities, similar to other pyrazolo-fused heterocycles that have demonstrated significant pharmacological properties.
The compound's fundamental chemical properties are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9-trien-12-one |
| Standard InChI | InChI=1S/C9H9N3O/c13-9-8-6-2-1-3-7(6)11-12(8)5-4-10-9/h4-5H,1-3H2,(H,10,13) |
| Standard InChIKey | KXIIBCXLLMFGRP-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=O)NC=CN3N=C2C1 |
| PubChem Compound ID | 121199445 |
The compound features a hydroxyl group at position 1, which significantly influences its chemical reactivity and hydrogen-bonding capabilities. The cyclopentane ring fused to the pyrazolo[1,5-a]pyrazine system creates a unique three-dimensional architecture that may contribute to specific receptor interactions in biological systems.
Structural Relationships to Known Bioactive Compounds
The pyrazolo[1,5-a] heterocyclic system present in our target compound is found in numerous medicinally important substances with activities spanning antiviral, anticancer, anti-inflammatory, antifungal, and antitubercular properties. This structural motif appears in compounds that have been developed to target neurological and central nervous system disorders such as Parkinson's disease, schizophrenia, anxiety, depression, and attention deficit disorder .
The structural similarity of 8,9-dihydro-7H-cyclopenta pyrazolo[1,5-a]pyrazin-1-ol to known bioactive compounds suggests potential pharmacological applications. The hydroxyl functionality at position 1 provides a hydrogen bond donor/acceptor site that may enhance interactions with biological targets, while the cyclopentane ring introduces conformational constraints that could improve binding specificity.
Research Applications and Future Directions
Chemical Modification Strategies
The structure of 8,9-dihydro-7H-cyclopenta pyrazolo[1,5-a]pyrazin-1-ol provides several sites for chemical modification to develop structure-activity relationships:
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Functionalization of the hydroxyl group through esterification or etherification
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Substitution on the cyclopentane ring to introduce additional functional groups
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Modification of the pyrazine ring to alter electronic properties
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Introduction of substituents at available positions to enhance binding specificity
Such modifications could lead to the development of a library of derivatives with potentially enhanced biological activities or improved pharmaceutical properties.
Spectroscopic Characteristics and Identification
While specific spectroscopic data for 8,9-dihydro-7H-cyclopenta pyrazolo[1,5-a]pyrazin-1-ol is limited in the provided literature, we can anticipate certain spectroscopic features based on related compounds.
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